molecular formula C10H15NO2 B8155666 4-Amino-3-isobutoxyphenol

4-Amino-3-isobutoxyphenol

Cat. No.: B8155666
M. Wt: 181.23 g/mol
InChI Key: RRUHSLFESJFDDI-UHFFFAOYSA-N
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Description

4-Amino-3-isobutoxyphenol: is an organic compound with a phenolic structure, characterized by the presence of an amino group at the 4-position and an isobutoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-isobutoxyphenol typically involves the introduction of the isobutoxy group to a phenolic compound followed by the introduction of the amino group. One common method is the alkylation of 3-hydroxyaniline with isobutyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-isobutoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Alkyl halides or sulfonyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Quinones or hydroquinones.

    Reduction: Amines.

    Substitution: Alkylated or sulfonated phenols.

Scientific Research Applications

Chemistry: 4-Amino-3-isobutoxyphenol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules that may have potential therapeutic applications.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-isobutoxyphenol depends on its specific application. In general, the compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

    4-Amino-3-methoxyphenol: Similar structure but with a methoxy group instead of an isobutoxy group.

    4-Amino-3-ethoxyphenol: Similar structure but with an ethoxy group instead of an isobutoxy group.

    4-Amino-3-propoxyphenol: Similar structure but with a propoxy group instead of an isobutoxy group.

Uniqueness: 4-Amino-3-isobutoxyphenol is unique due to the presence of the isobutoxy group, which can impart different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-amino-3-(2-methylpropoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(2)6-13-10-5-8(12)3-4-9(10)11/h3-5,7,12H,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUHSLFESJFDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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